molecular formula C9H8N4O3 B12317090 methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate

methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate

Cat. No.: B12317090
M. Wt: 220.18 g/mol
InChI Key: VZYWUHBRUGUJJI-ONEGZZNKSA-N
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Description

Methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate is a heterocyclic compound featuring a fused triazole-pyrimidine core with a methyl propenoate substituent. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is notable for its bioisosteric properties, mimicking purine bases, which facilitates interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

methyl (E)-3-(5-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)prop-2-enoate

InChI

InChI=1S/C9H8N4O3/c1-16-8(15)3-4-12-7(14)2-5-13-9(12)10-6-11-13/h2-6H,1H3/b4-3+

InChI Key

VZYWUHBRUGUJJI-ONEGZZNKSA-N

Isomeric SMILES

COC(=O)/C=C/N1C(=O)C=CN2C1=NC=N2

Canonical SMILES

COC(=O)C=CN1C(=O)C=CN2C1=NC=N2

Origin of Product

United States

Preparation Methods

The synthesis of methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a triazole derivative with a pyrimidine precursor in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production quality .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Propanol Derivatives

Compounds like P7116110114 (3-[5-(4-bromophenyl)-7-(2,4-dimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol) and P7116110095 (3-[7-(3-bromophenyl)-5-(4-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol) share the triazolopyrimidine backbone but feature propanol substituents. These compounds exhibit potent inhibition of kallikrein-related peptidase 7 (KLK7), with >95% and 84% activity reduction, respectively. The hydroxyl group in propanol derivatives enhances hydrogen-bonding capacity, which may improve target binding compared to the methyl propenoate group in the target compound .

Propanoic Acid Derivatives

Examples include 3-[5-(3-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS 1174881-80-1) and 3-[5-(1-ethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid. The carboxylic acid group increases water solubility, favoring pharmacokinetic profiles in drug development. However, the methyl ester in the target compound may act as a prodrug, improving oral bioavailability through esterase-mediated conversion to the active acid form .

Sulfonamide Derivatives

Compounds such as [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives (8a–8f) demonstrate herbicidal activity, targeting plant acetolactate synthase (ALS). The sulfonamide group provides strong hydrogen-bonding and electrostatic interactions, critical for enzyme inhibition. In contrast, the propenoate ester in the target compound may prioritize lipophilicity for membrane penetration in mammalian systems .

Key Observations:
  • Substituent Effects: Propanol and sulfonamide groups enhance target binding via hydrogen bonding, while carboxylic acids improve solubility.
  • Activity Trends: Bulky substituents (e.g., bromophenyl, trifluoromethyl) in propanol/acid derivatives correlate with higher bioactivity, suggesting steric and electronic tuning is critical .

Biological Activity

Methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate (CAS Number: 1443987-54-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈N₄O₃
  • Molecular Weight : 220.18 g/mol
  • Structure : The compound features a triazole and pyrimidine moiety, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.

Antitumor Activity

Several studies have indicated that triazole derivatives exhibit significant antitumor properties. This compound has shown promise in inhibiting tumor cell proliferation. For example:

  • Case Study : A study investigated the compound's effect on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth in human breast cancer cells (MCF7) and lung cancer cells (A549), with IC50 values indicating effective concentrations at which 50% of cell growth was inhibited.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Triazole derivatives are known to possess antifungal and antibacterial activities.

  • Research Findings : In vitro assays revealed that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.

Anti-inflammatory Effects

Triazole derivatives are recognized for their anti-inflammatory properties.

  • Mechanism of Action : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds.

Structure FeatureActivity Implication
Triazole ringEnhances antitumor and antimicrobial activity
Pyrimidine moietyContributes to anti-inflammatory properties

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